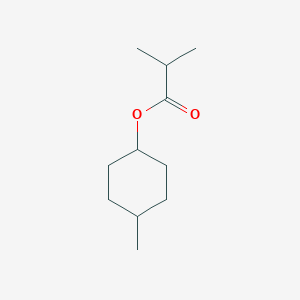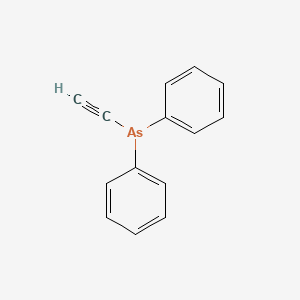
Ethynyl(diphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl(diphenyl)arsane, also known as ethynyldiphenylarsine, is an organoarsenic compound with the molecular formula C14H11As. This compound is characterized by the presence of an ethynyl group (C≡CH) attached to a diphenylarsane moiety (As(C6H5)2). It is a colorless to pale yellow liquid that is used in various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethynyl(diphenyl)arsane can be synthesized through several methods. One common approach involves the reaction of diphenylarsine chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:
As(C6H5)2Cl+HC≡CH→As(C6H5)2C≡CH+HCl
This method requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethynyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylarsinic acid.
Reduction: Reduction reactions can convert this compound to diphenylarsine.
Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Diphenylarsinic acid (As(C6H5)2OH)
Reduction: Diphenylarsine (As(C6H5)2H)
Substitution: Various substituted diphenylarsine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethynyl(diphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethynyl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins The ethynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine (As(C6H5)3): Similar structure but with three phenyl groups instead of two and an ethynyl group.
Diphenylarsinic acid (As(C6H5)2OH): An oxidized form of ethynyl(diphenyl)arsane.
Diphenylarsine (As(C6H5)2H): A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other organoarsenic compounds. This makes it a valuable compound for specific chemical reactions and applications in research and industry.
Propriétés
Numéro CAS |
5903-68-4 |
|---|---|
Formule moléculaire |
C14H11As |
Poids moléculaire |
254.16 g/mol |
Nom IUPAC |
ethynyl(diphenyl)arsane |
InChI |
InChI=1S/C14H11As/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H |
Clé InChI |
DEWUDBZJBGBPBN-UHFFFAOYSA-N |
SMILES canonique |
C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






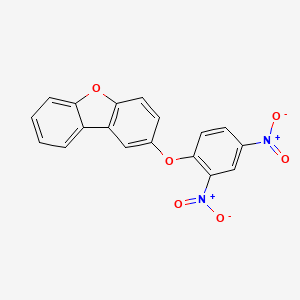
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
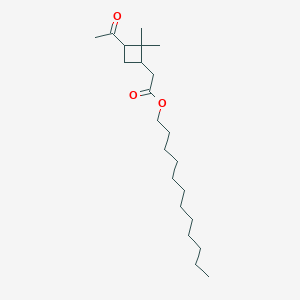



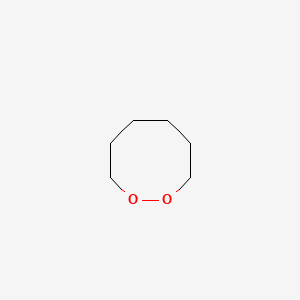
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
